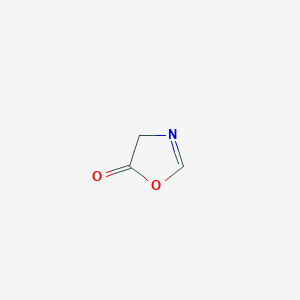
3-(Ethylmethylamino)phenol
Übersicht
Beschreibung
3-(Ethylmethylamino)phenol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.208 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of 3-(Ethylmethylamino)phenol consists of a phenol group (an aromatic ring with a hydroxyl group) and an ethylmethylamino group . The exact position of the ethylmethylamino group on the phenol ring could influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Phenols, including 3-(Ethylmethylamino)phenol, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones . The exact reactions that 3-(Ethylmethylamino)phenol undergoes would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Ethylmethylamino)phenol would depend on its molecular structure. Phenols typically have values of melting and boiling points, solubility in water, pKa, and Log P that are influenced by the presence and position of substituents on the phenol ring .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid (CGA) Research
Chlorogenic Acid (CGA), an isomer related to 3-(Ethylmethylamino)phenol, demonstrates diverse biological and pharmacological effects. CGA, found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertensive properties. It also acts as a free radical scavenger and central nervous system stimulator. CGA's modulation of lipid and glucose metabolism can be crucial for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are noteworthy, as it protects against chemical or lipopolysaccharide-induced injuries. The hypocholesterolemic influence of CGA results from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Anticancer Activity of Schiff Bases
Research into Schiff bases, including compounds structurally related to 3-(Ethylmethylamino)phenol, has shown significant anticancer activity. These bases were tested against cancer cell lines like HeLa and MCF-7, and compared to carboplatin, they exhibited promising IC50 values in the micromolar range. Their pro-apoptotic mechanisms were assessed through various methods, including fluorescence microscopy, cell cycle analysis, caspase-9 and -3 activity, reactive oxygen species production, and DNA binding studies. This research highlights the potential of such compounds in cancer treatment (Uddin et al., 2020).
MMPA-Based Phosphonamidates for Drug Delivery
A study involving methoxymethylphosphonic acid (MMPA) with propofol and l-alanine ethyl ester demonstrated MMPA's effectiveness as a delivery vehicle for phenolic drugs. This research suggests the broad application of MMPA for the efficient oral delivery of phenolic compounds, indicating a promising future for MMPA in drug delivery systems (Wei et al., 2017).
Fluorescent Chemosensors
Studies on polyaminophenolic fluorescent chemosensors, involving compounds structurally similar to 3-(Ethylmethylamino)phenol, have shown their potential for detecting H+ and Zn(II) ions. These chemosensors' fluorescence emission depends on the protonation state of phenolic functions, indicating their usefulness in various pH ranges, including physiological ones. Such chemosensors are valuable in designing efficient fluorescent sensors for both H+ and Zn(II) ions, offering potential applications in biomedical and environmental monitoring (Ambrosi et al., 2009).
Zukünftige Richtungen
Phenolic compounds, including 3-(Ethylmethylamino)phenol, are of interest in various fields. For instance, they are being studied for their antimicrobial properties and for their potential use in biosensors for environmental monitoring . Future research may focus on further exploring these applications and developing more efficient synthesis methods .
Eigenschaften
IUPAC Name |
3-[ethyl(methyl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-10(2)8-5-4-6-9(11)7-8/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIRJGIJDODDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544921 | |
| Record name | 3-[Ethyl(methyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylmethylamino)phenol | |
CAS RN |
50564-17-5 | |
| Record name | 3-[Ethyl(methyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)









